N-(4-Ethynylphenethyl)acetamide
Description
N-(4-Ethynylphenethyl)acetamide is an acetamide derivative featuring a phenethyl group substituted with an ethynyl moiety at the para position of the aromatic ring. The ethynyl group (sp-hybridized carbon chain) introduces unique electronic and steric properties, distinguishing it from other acetamide analogs.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[2-(4-ethynylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-3-11-4-6-12(7-5-11)8-9-13-10(2)14/h1,4-7H,8-9H2,2H3,(H,13,14) |
InChI Key |
CUKRELXBCSNJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Substituent Effects on Pharmacological Activity
Analgesic and Anti-Inflammatory Agents
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity comparable to paracetamol, attributed to the sulfonamide and piperazinyl groups enhancing receptor interaction .
- However, direct analgesic data are unavailable.
Anti-Hypernociceptive Agents
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) : Demonstrated efficacy in inflammatory pain models due to sulfonamide-mediated modulation of ion channels or enzymes .
- N-(4-Ethynylphenethyl)acetamide : The ethynyl group’s electron-withdrawing nature may alter electronic distribution, affecting binding to pain-related targets.
Anti-Cancer Activity
Antimicrobial and Antifungal Activity
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria due to sulfonyl and thiazole groups disrupting cell walls .
- This compound : Lacking electronegative substituents (e.g., fluorine), its antimicrobial efficacy is likely lower.
Cytotoxicity
- This compound : The ethynyl group’s reactivity might introduce toxicity, but this requires experimental validation.
Solid-State Properties
Antiviral Potential
- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Inhibited SARS-CoV-2 via pyridine-mediated interactions with His163 and Asn142 .
- This compound : The ethynyl group’s rigidity might hinder binding to viral protease active sites compared to flexible pyridine derivatives.
Data Tables
Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives
Table 2: Substituent Effects on Physical Properties
| Compound Name | Substituent Type | Impact on Properties |
|---|---|---|
| N-(3-Chlorophenyl)-trichloro-acetamide | Electron-withdrawing (Cl) | Enhanced crystal stability |
| This compound | Ethynyl (C≡CH) | Potential solubility challenges |
| N-(4-Ethynylphenyl)acetamide | Ethynyl (C≡CH) | Reactivity for further conjugation |
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